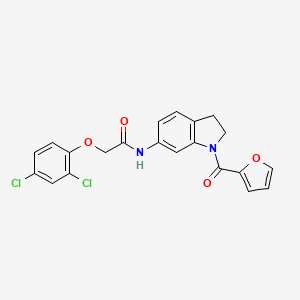

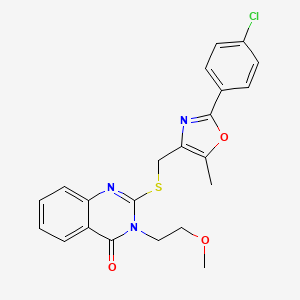

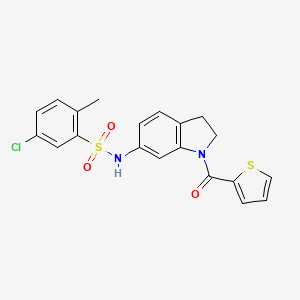

![molecular formula C19H14BrN3S B3400262 4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-58-9](/img/structure/B3400262.png)

4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Overview

Description

“4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound . It’s a part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of a similar compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, involved a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate in N,N-dimethylformamide. The mixture was stirred at room temperature for 12 hours. Water was then gradually added, and the mixture was stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product was filtered, washed with cold water, dried, and crystallized from ethanol/chloroform to yield the title compound .Molecular Structure Analysis

The crystal structure of the similar compound mentioned above was determined using single-crystal X-ray diffraction (SCXRD) analysis . The compound crystallizes in the monoclinic space group Pc with a = 13.4050 (4) Å, b = 4.7716 (1) Å, c = 11.7303 (4) Å, β = 105.885(3)°, and V = 721.66 (4) ų . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were also reported .Chemical Reactions Analysis

The chemical reactivity of pyrrolopyrazine derivatives has been studied using computational Density Functional Theory (DFT) and related methodologies . The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Scientific Research Applications

Antifungal Activity

The compound has been found to exhibit moderate antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.

Antitubercular Agents

The compound has shown significant activity against the Mycobacterium tuberculosis H37Rv strain . This suggests that it could be used in the development of novel antitubercular agents.

Antibacterial Properties

Some compounds similar to “4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” have displayed significant antibacterial activity . This indicates a potential application in the development of new antibacterial drugs.

Antifungal Properties

Certain compounds similar to “4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” have demonstrated significant antifungal activity . This suggests a potential use in the creation of new antifungal medications.

Cytotoxicity Studies

The compound has been evaluated for its potential cytotoxicity to the Vero cell line . This is important in assessing the safety profile of the compound for potential therapeutic uses.

In Silico Studies

In silico studies have been conducted on these target molecules to better understand their action mechanisms . This can provide valuable insights into the potential biological activities of the compound.

Future Directions

Pyrrolopyrazine derivatives, including “4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine”, hold substantial promise as prospective contenders for the development of novel antitubercular agents . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the available literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

4-[(4-bromophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3S/c20-16-8-6-14(7-9-16)13-24-19-18-12-17(15-4-2-1-3-5-15)22-23(18)11-10-21-19/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGYELRMZTVIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

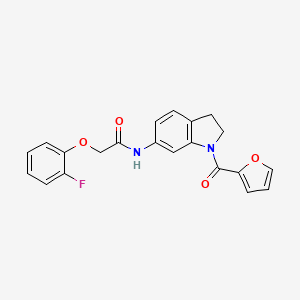

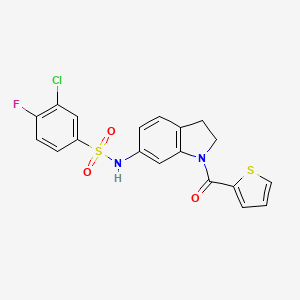

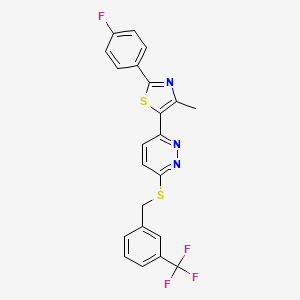

![4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400207.png)

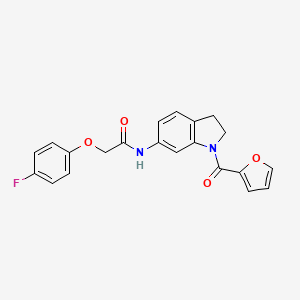

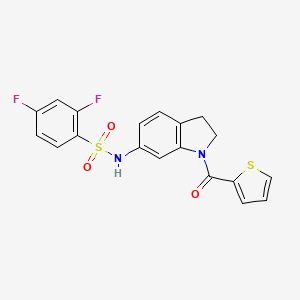

![4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400213.png)

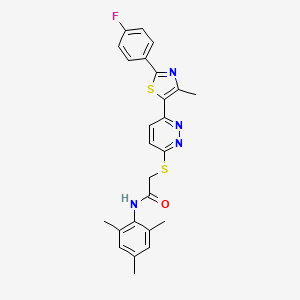

![4-[(4-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400228.png)

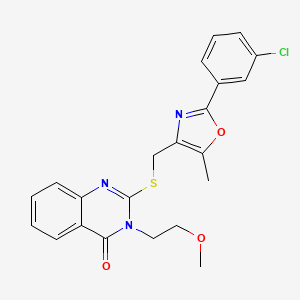

![4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400279.png)